N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide
Description
N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a thiazole-based acetamide derivative characterized by a 3,4-dimethylphenyl substituent on the thiazole ring and a thioether-linked 3,5-dimethylpiperidinyl moiety.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S2/c1-14-7-15(2)10-25(9-14)21(27)13-28-12-20(26)24-22-23-19(11-29-22)18-6-5-16(3)17(4)8-18/h5-6,8,11,14-15H,7,9-10,12-13H2,1-4H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUJVYRJNNGACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a synthetic compound that belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
- Dimethylphenyl Group : Enhances lipophilicity and may influence binding interactions with biological targets.
- Piperidine Derivative : Provides additional pharmacological properties, potentially enhancing receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to antimicrobial and anticancer effects.
- Receptor Modulation : Its structural components allow it to interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria and fungi.
| Compound | Activity | Reference |
|---|---|---|
| Thiazole Derivative A | Antibacterial against E. coli | |
| Thiazole Derivative B | Antifungal against Candida albicans |
Anticancer Activity
This compound has shown promise in cancer research:
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that compounds with similar structures can induce apoptosis and inhibit proliferation.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of thiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited comparable activity to standard treatments like rifampicin, suggesting potential for development as antituberculosis agents.
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of thiazole derivatives in human breast cancer models. The findings highlighted significant inhibition of cell growth and induction of apoptosis in treated cells compared to controls.
Comparison with Similar Compounds
Table 1: Key Thiazole-Acetamide Derivatives and Their Properties
Key Observations :
- The target compound’s 3,5-dimethylpiperidinyl group differentiates it from piperazine-containing analogs (e.g., Compound 4), which show strong P-gp inhibition . Piperidine vs. piperazine substituents may alter lipophilicity and binding to efflux transporters.
Quinazolinone and Sulfonamide Derivatives
Table 2: Quinazolinone-Acetamide Hybrids
Key Observations :
- Quinazolinone derivatives (e.g., Compound 10) prioritize sulfonamide and heterocyclic moieties for enzyme inhibition, contrasting with the target compound’s piperidine-thioether linkage.
- The target compound lacks the sulfamoyl group common in acetylcholinesterase inhibitors (e.g., Compound 9), suggesting divergent therapeutic targets .
Pharmacokinetic Modulation:
- Compound 4 (piperazine derivative) enhanced paclitaxel bioavailability by 56–106.6% via P-gp inhibition . The target compound’s 3,5-dimethylpiperidinyl group may offer similar pharmacokinetic benefits but with reduced basicity compared to piperazines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
